n-(4-Methoxyphenethyl)-2-methylpropan-1-amine
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Overview
Description
n-(4-Methoxyphenethyl)-2-methylpropan-1-amine: is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the amine nitrogen. This compound is of interest due to its structural similarity to other biologically active phenethylamines.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing n-(4-Methoxyphenethyl)-2-methylpropan-1-amine involves the reductive amination of 4-methoxyphenylacetone with 2-methylpropan-1-amine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
- n-(4-Methoxyphenethyl)-2-methylpropan-1-amine is used as a precursor in the synthesis of more complex organic molecules .
Biology:
- It is studied for its potential biological activity, particularly its interaction with neurotransmitter systems .
Medicine:
- Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent .
Industry:
Mechanism of Action
The exact mechanism of action of n-(4-Methoxyphenethyl)-2-methylpropan-1-amine is not fully understood. it is believed to interact with neurotransmitter systems, particularly the serotonin and dopamine receptors . This interaction may involve binding to these receptors and modulating their activity, leading to various physiological effects .
Comparison with Similar Compounds
4-Methoxyphenethylamine: Similar structure but lacks the 2-methylpropan-1-amine group.
2-Methylphenethylamine: Similar structure but lacks the methoxy group.
Phenethylamine: The parent compound without any substituents.
Uniqueness:
- The presence of both the methoxy group and the 2-methylpropan-1-amine group in n-(4-Methoxyphenethyl)-2-methylpropan-1-amine makes it unique compared to other phenethylamines. This unique structure may contribute to its distinct biological activity and potential applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-11(2)10-14-9-8-12-4-6-13(15-3)7-5-12/h4-7,11,14H,8-10H2,1-3H3 |
InChI Key |
PIHLOLAIYDHLDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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